molecular formula C16H13N3O2 B255988 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B255988
M. Wt: 279.29 g/mol
InChI Key: FBHGWPJDVFXYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile, also known as DAPH, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DAPH belongs to the class of chromene derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile has also been shown to induce apoptosis in cancer cells, and to inhibit the growth and metastasis of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile is its well-established synthesis method, which allows for the production of large quantities of the compound. 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile has also been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile, which could provide insights into the development of new therapeutic agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile involves the reaction of 4-hydroxybenzaldehyde with malononitrile, followed by cyclization and condensation reactions. The resulting compound is then subjected to amination reactions to yield 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile. The synthesis of 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile has been well-established in the literature, and various modifications to the synthesis method have been reported.

Scientific Research Applications

2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.

properties

Product Name

2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2,7-diamino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H13N3O2/c17-8-13-15(9-1-4-11(20)5-2-9)12-6-3-10(18)7-14(12)21-16(13)19/h1-7,15,20H,18-19H2

InChI Key

FBHGWPJDVFXYJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)O

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)O

Origin of Product

United States

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